molecular formula C7H14O3S B14425798 Acetic acid;2-prop-2-enylsulfanylethanol CAS No. 82937-11-9

Acetic acid;2-prop-2-enylsulfanylethanol

Cat. No.: B14425798
CAS No.: 82937-11-9
M. Wt: 178.25 g/mol
InChI Key: UVRVFSYZVWCMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;2-prop-2-enylsulfanylethanol is a compound that combines the properties of acetic acid and 2-prop-2-enylsulfanylethanol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar 2-prop-2-enylsulfanylethanol is an organic compound containing both an alcohol and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-prop-2-enylsulfanylethanol typically involves the esterification of acetic acid with 2-prop-2-enylsulfanylethanol. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where acetic acid and 2-prop-2-enylsulfanylethanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to the required temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enylsulfanylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, tosyl chloride

Major Products Formed

Scientific Research Applications

Acetic acid;2-prop-2-enylsulfanylethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enylsulfanylethanol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to release acetic acid and 2-prop-2-enylsulfanylethanol, which can then exert their individual effects. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Acetic acid;2-prop-2-enylsulfanylethanol can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with unique chemical properties and a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

82937-11-9

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

acetic acid;2-prop-2-enylsulfanylethanol

InChI

InChI=1S/C5H10OS.C2H4O2/c1-2-4-7-5-3-6;1-2(3)4/h2,6H,1,3-5H2;1H3,(H,3,4)

InChI Key

UVRVFSYZVWCMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCSCCO

Origin of Product

United States

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